PSS-Allyl-Heptacyclopentyl substituted

Vue d'ensemble

Description

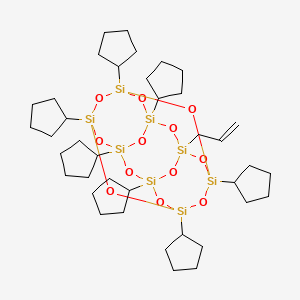

PSS-Allyl-Heptacyclopentyl substituted, also known as 1-Allyl-3,5,7,9,11,13,15-heptacyclopentylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, is a polyhedral oligomeric silsesquioxane (POSS) monomer. This compound is notable for its unique structure, which consists of a silicon-oxygen framework with organic substituents. It is used as a model for silica surfaces and in the formation of novel polymeric materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PSS-Allyl-Heptacyclopentyl substituted involves the reaction of heptacyclopentyl-substituted silsesquioxane with allyl chloride under specific conditions. The reaction typically requires a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation, crystallization, or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

PSS-Allyl-Heptacyclopentyl substituted undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups.

Reduction: The compound can be reduced to form saturated hydrocarbons.

Substitution: The allyl group can undergo substitution reactions with nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under basic conditions.

Major Products Formed

Oxidation: Epoxides, alcohols, and ketones.

Reduction: Saturated hydrocarbons.

Substitution: Allyl-substituted derivatives, such as allyl amines or allyl halides.

Applications De Recherche Scientifique

Scientific Research Applications

-

Nanocomposites

- Description : Allyl-POSS is used as a filler or modifier in polymer matrices.

- Benefits : Enhances mechanical strength, thermal stability, and flame retardancy of the resulting composites.

- Case Study : Research by Li et al. (2001) demonstrated that incorporating POSS units into poly(dimethylsiloxane) significantly improved thermal properties and mechanical performance.

-

Polymerization Reactions

- Description : The allyl group in Allyl-POSS allows it to participate in various polymerization reactions.

- Applications : It can be integrated into polymer chains to create new materials with tailored properties.

- Case Study : Zheng et al. (2004) explored POSS-functionalized flame retardant polyurethanes, highlighting their synthesis and enhanced thermal properties.

-

Model Systems for Silica Interactions

- Description : Allyl-POSS serves as a model system to study interactions between organic molecules and silica surfaces.

- Importance : Understanding these interactions is crucial for advancements in material science, catalysis, and adsorption phenomena.

- Case Study : Silva et al. (2002) utilized POSS molecules as building blocks for new functional materials, emphasizing their role in studying polymer adherence to silica fillers.

-

Biomedical Applications

- Description : Research indicates potential uses of Allyl-POSS in drug delivery systems and biocompatible materials.

- Benefits : The compound's unique properties may enhance drug solubility and stability.

- Research Insight : Ongoing studies are investigating its efficacy in improving the performance of biomedical devices.

Data Table of Applications

| Application Area | Description | Key Benefits | References |

|---|---|---|---|

| Nanocomposites | Filler/modifier in polymers | Improved mechanical strength and thermal stability | Li et al. (2001) |

| Polymerization | Integrates into polymer chains | Tailored material properties | Zheng et al. (2004) |

| Silica Interaction Model | Studies organic-silica interactions | Insights into material science | Silva et al. (2002) |

| Biomedical Applications | Potential use in drug delivery systems | Enhanced solubility and stability | Ongoing research |

Mécanisme D'action

The mechanism of action of PSS-Allyl-Heptacyclopentyl substituted involves its interaction with molecular targets through its silicon-oxygen framework and organic substituents. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved include coordination with metal ions and hydrogen bonding with organic molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- PSS-Octamethyl substituted

- PSS-Octavinyl substituted

- PSS- (3-Mercapto)propyl-Heptaisobutyl substituted

- PSS- [3- (2-Aminoethyl)amino]propyl-Heptaisobutyl substituted

Uniqueness

PSS-Allyl-Heptacyclopentyl substituted is unique due to its heptacyclopentyl substitution, which imparts distinct physical and chemical properties compared to other POSS compounds. This unique structure enhances its stability and reactivity, making it suitable for specialized applications in various fields .

Activité Biologique

PSS-Allyl-Heptacyclopentyl substituted is a compound belonging to the class of polyhedral oligomeric silsesquioxanes (POSS). This compound has garnered attention in various fields, particularly in biomedical applications due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties of this compound

POSS compounds are characterized by their cage-like structures formed by silicon and oxygen atoms, with organic substituents attached to silicon vertices. The this compound variant features a heptacyclopentyl group that enhances its solubility and interaction with biological systems. The unique combination of inorganic and organic components contributes to its mechanical stability, thermal resistance, and biocompatibility, making it suitable for various applications, including drug delivery systems and tissue engineering.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₃₄O₈Si₇ |

| Molecular Weight | 470.83 g/mol |

| Structure Type | Polyhedral oligomeric silsesquioxane |

| Functional Groups | Allyl groups, Heptacyclopentyl |

Anticancer Properties

Recent studies have highlighted the potential of this compound in enhancing the efficacy of anticancer drugs. For instance, research demonstrated that co-delivery of doxorubicin (DOX) with POSS significantly improved the drug's cellular uptake and therapeutic effectiveness. This enhancement is attributed to the ability of POSS to facilitate the penetration of DOX through cell membranes, thereby increasing its cytotoxic effects on cancer cells .

Biocompatibility and Hemocompatibility

POSS compounds, including this compound, exhibit favorable biocompatibility profiles. They have shown minimal cytotoxicity in vitro and are well-tolerated in vivo. Studies indicate that these compounds can be functionalized to improve hemocompatibility for cardiovascular applications, reducing thrombogenicity when used in implants or scaffolds

Case Studies on Biomedical Applications

-

Case Study: Drug Delivery Systems

- Objective : To evaluate the efficacy of this compound as a carrier for anticancer drugs.

- Findings : The study found that drug-loaded POSS nanoparticles exhibited sustained release profiles and enhanced cellular uptake compared to traditional carriers. This resulted in improved therapeutic outcomes in animal models .

-

Case Study: Tissue Engineering Scaffolds

- Objective : To assess the performance of POSS-based scaffolds for tissue regeneration.

- Findings : Scaffolds incorporating PSS-Allyl-Heptacyclopentyl showed enhanced mechanical properties and biocompatibility, promoting cell adhesion and proliferation in vitro. In vivo studies indicated successful integration with host tissues .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

1,3,5,7,9,11,13-heptacyclopentyl-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O12Si8/c1-2-31-51-39-52(32-17-3-4-18-32)42-55(35-23-9-10-24-35)44-53(40-51,33-19-5-6-20-33)46-57(37-27-13-14-28-37)47-54(41-51,34-21-7-8-22-34)45-56(43-52,36-25-11-12-26-36)49-58(48-55,50-57)38-29-15-16-30-38/h2,32-38H,1,3-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWQPIMCUOEXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402493 | |

| Record name | PSS-Allyl-Heptacyclopentyl substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

941.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205131-81-3 | |

| Record name | PSS-Allyl-Heptacyclopentyl substituted | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.